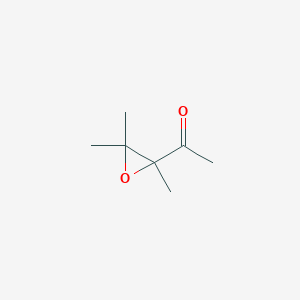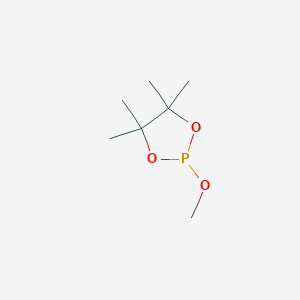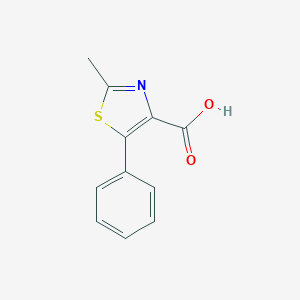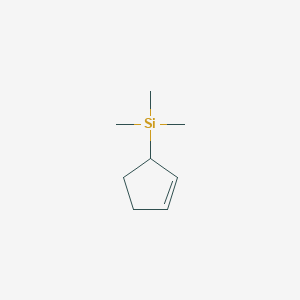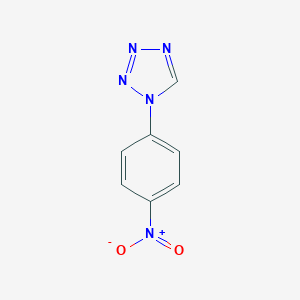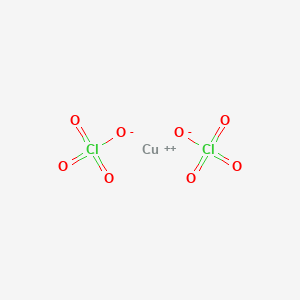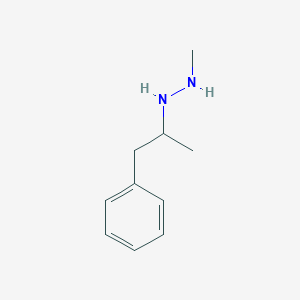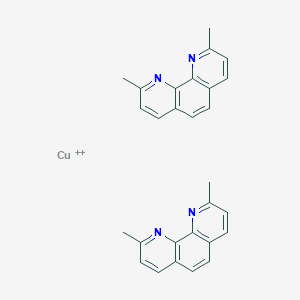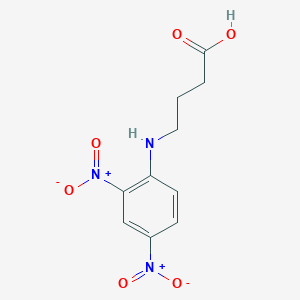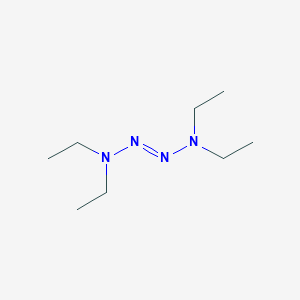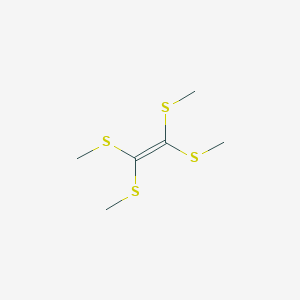
Tetrakis(methylthio)ethylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis(methylthio)ethylene is a chemical compound that has been widely studied for its potential applications in the field of organic synthesis. This compound is also known as TMTE and has the molecular formula C10H16S4. TMTE is a colorless liquid that has a strong odor and is highly flammable. In
Wirkmechanismus
The mechanism of action of TMTE is not well understood. However, it is believed that TMTE acts as a sulfur transfer agent, transferring a sulfur atom to the substrate molecule during a chemical reaction. This sulfur transfer reaction is thought to be responsible for the formation of sulfur-containing compounds.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of TMTE. However, it has been shown to be toxic to cells at high concentrations. TMTE has also been shown to have mutagenic and carcinogenic properties in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using TMTE in lab experiments is its high reactivity. TMTE is a powerful sulfur transfer agent, making it useful for the synthesis of sulfur-containing compounds. However, one limitation of using TMTE is its toxicity. Careful handling and disposal procedures must be followed to ensure the safety of researchers and the environment.
Zukünftige Richtungen
There are several future directions for research on TMTE. One area of interest is the development of new synthesis methods for TMTE and its derivatives. Another area of interest is the investigation of the mechanism of action of TMTE and its potential applications in catalysis. Additionally, further research is needed to fully understand the toxicity of TMTE and its effects on human health and the environment.
Conclusion:
In conclusion, TMTE is a chemical compound that has potential applications in the field of organic synthesis. Its high reactivity makes it useful for the synthesis of sulfur-containing compounds, and it has been studied as a catalyst in various chemical reactions. However, its toxicity must be carefully considered when using it in lab experiments. Further research is needed to fully understand the mechanism of action of TMTE and its potential applications in catalysis, as well as its effects on human health and the environment.
Synthesemethoden
The synthesis of TMTE involves the reaction between tetraethylthiuram disulfide and potassium methoxide. This reaction occurs in the presence of a solvent such as methanol or ethanol. The resulting product is then purified using distillation or chromatography.
Wissenschaftliche Forschungsanwendungen
TMTE has been extensively studied for its potential applications in organic synthesis. It is commonly used as a reagent for the synthesis of sulfur-containing compounds such as thioethers and thioesters. TMTE has also been used as a catalyst in various chemical reactions, including the synthesis of cyclic sulfones.
Eigenschaften
CAS-Nummer |
13046-50-9 |
|---|---|
Produktname |
Tetrakis(methylthio)ethylene |
Molekularformel |
C6H12S4 |
Molekulargewicht |
212.4 g/mol |
IUPAC-Name |
1,1,2,2-tetrakis(methylsulfanyl)ethene |
InChI |
InChI=1S/C6H12S4/c1-7-5(8-2)6(9-3)10-4/h1-4H3 |
InChI-Schlüssel |
JIKDHPIAQDSBEN-UHFFFAOYSA-N |
SMILES |
CSC(=C(SC)SC)SC |
Kanonische SMILES |
CSC(=C(SC)SC)SC |
Andere CAS-Nummern |
13046-50-9 |
Synonyme |
Tetrakis(methylthio)ethylene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



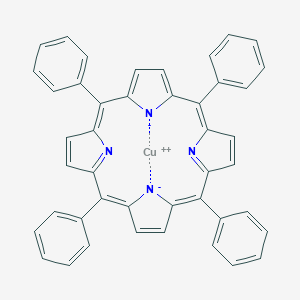
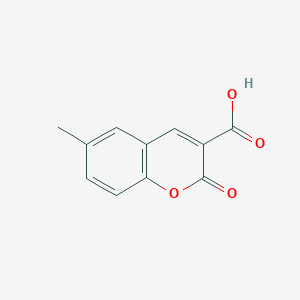
![2,2'-[(2,2',5,5'-tetrachloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-o-tolyl)-3-oxobutyramide]](/img/structure/B82773.png)
